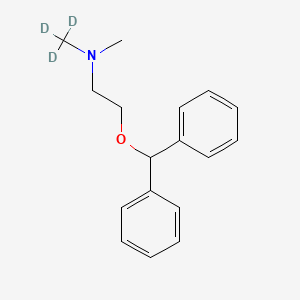
4-Chloroanisole-2,3,5,6-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloroanisole-2,3,5,6-d4 is a deuterated aromatic compound. Deuterium, a stable isotope of hydrogen, is incorporated into the molecular structure, which can influence the compound’s physical and chemical properties. This compound is often used in scientific research due to its unique isotopic labeling, which can help in tracing and studying various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloroanisole-2,3,5,6-d4 typically involves the deuteration of 4-chloro-1-methoxybenzene. This can be achieved through a series of reactions, including halogenation, deuteration, and methylation. The reaction conditions often require the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterated reagents. The process must be carefully controlled to maintain the purity and isotopic composition of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloroanisole-2,3,5,6-d4 can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aromatic ring can be oxidized or reduced, leading to different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloroanisole-2,3,5,6-d4 is used in various scientific research fields:
Chemistry: As a labeled compound, it helps in studying reaction mechanisms and kinetics.
Biology: Used in metabolic studies to trace the incorporation and transformation of aromatic compounds in biological systems.
Industry: Utilized in the development of new materials and chemical processes where isotopic labeling is beneficial.
Mechanism of Action
The mechanism of action of 4-Chloroanisole-2,3,5,6-d4 involves its interaction with various molecular targets. The deuterium atoms can influence the rate of chemical reactions due to the kinetic isotope effect, where the presence of heavier isotopes can slow down certain reaction steps. This property is particularly useful in studying reaction pathways and mechanisms.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-methoxybenzene: The non-deuterated analog.
4-Chloro-2-methoxybenzene: A similar compound with a different substitution pattern.
4-Bromo-2-deuterio-1-(trideuteriomethoxy)benzene: A brominated analog with similar isotopic labeling.
Uniqueness
4-Chloroanisole-2,3,5,6-d4 is unique due to its specific deuterium labeling, which provides distinct advantages in tracing and studying chemical processes. The incorporation of deuterium can also enhance the stability and alter the reactivity of the compound, making it valuable in various research applications.
Properties
IUPAC Name |
4-chloro-2-deuterio-1-(trideuteriomethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3/i1D3,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGAYAGBVIXNAQ-VZOYEPQBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC=C1OC([2H])([2H])[2H])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Vinyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148626.png)
